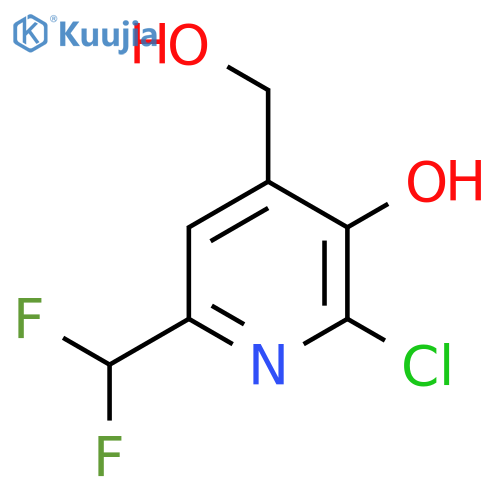Cas no 1804672-13-6 (2-Chloro-6-(difluoromethyl)-3-hydroxypyridine-4-methanol)

1804672-13-6 structure
商品名:2-Chloro-6-(difluoromethyl)-3-hydroxypyridine-4-methanol
CAS番号:1804672-13-6
MF:C7H6ClF2NO2
メガワット:209.577847957611
CID:4866487
2-Chloro-6-(difluoromethyl)-3-hydroxypyridine-4-methanol 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-6-(difluoromethyl)-3-hydroxypyridine-4-methanol
-
- インチ: 1S/C7H6ClF2NO2/c8-6-5(13)3(2-12)1-4(11-6)7(9)10/h1,7,12-13H,2H2
- InChIKey: WRHJUHRSFLEPLU-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(CO)=CC(C(F)F)=N1)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 53.4
2-Chloro-6-(difluoromethyl)-3-hydroxypyridine-4-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029053734-1g |
2-Chloro-6-(difluoromethyl)-3-hydroxypyridine-4-methanol |
1804672-13-6 | 97% | 1g |
$1,519.80 | 2022-04-01 |
2-Chloro-6-(difluoromethyl)-3-hydroxypyridine-4-methanol 関連文献
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
1804672-13-6 (2-Chloro-6-(difluoromethyl)-3-hydroxypyridine-4-methanol) 関連製品
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
